molecular formula C16H22ClN3O3S B2375666 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034360-24-0

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2375666
CAS No.: 2034360-24-0
M. Wt: 371.88
InChI Key: HGAFYNBVWRSUPS-UHFFFAOYSA-N
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Description

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the attachment of the sulfonyl groupIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .

Chemical Reactions Analysis

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide include:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAFYNBVWRSUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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